Acide 5-doxylstearïque

Vue d'ensemble

Description

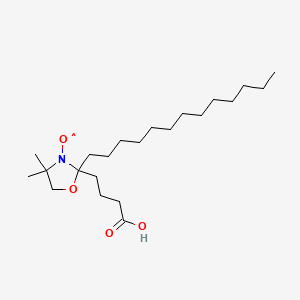

5-DOXYL-stearic acid is a free radical that has been widely used in scientific research due to its unique properties. This molecule is a stable nitroxide radical that has a long half-life, making it an ideal probe for studying free radical reactions in various biological systems.

Applications De Recherche Scientifique

Recherche biomédicale : dynamique des membranes et interactions protéiques

L'acide 5-doxylstearïque est largement utilisé dans la recherche biomédicale pour étudier la dynamique et les caractéristiques structurales des membranes cellulaires . Il sert de marqueur de spin en spectroscopie de résonance paramagnétique électronique (RPE), fournissant des informations sur la fluidité et le comportement de phase des lipides membranaires. Ce composé est particulièrement précieux pour étudier les interactions protéines-lipides, qui sont essentielles pour comprendre la fonction des protéines membranaires .

Science des matériaux : analyse des bicouches lipidiques

En science des matériaux, l'this compound est utilisé pour sonder les interactions des molécules avec les bicouches lipidiques . Il aide à élucider la cinétique du transfert lipidique entre les bicouches et le comportement des molécules au sein de ces structures. Les chercheurs l'utilisent pour étudier la dynamique des fluides de la membrane plasmique, ce qui est essentiel pour développer de nouveaux matériaux ayant des applications biologiques .

Études environnementales : caractérisation des agrégats de tensioactifs

Les scientifiques de l'environnement utilisent l'this compound pour caractériser les micro-environnements des agrégats de tensioactifs . La capacité du composé à agir comme sonde de spin permet une analyse détaillée des changements locaux de composition et de la formation de micelles, ce qui est important pour comprendre le comportement des contaminants environnementaux et le développement d'agents de nettoyage .

Industrie alimentaire : oxydation des lipides et durée de conservation

Bien qu'il ne soit pas directement utilisé dans les produits alimentaires, l'this compound joue un rôle dans l'industrie alimentaire en aidant les chercheurs à étudier l'oxydation des lipides et la durée de conservation. Ses propriétés de marquage de spin permettent de surveiller la stabilité des lipides, ce qui peut éclairer le développement des méthodes d'emballage et de conservation des aliments .

Produits pharmaceutiques : systèmes d'administration de médicaments

Dans l'industrie pharmaceutique, l'this compound est utilisé pour étudier les systèmes d'administration de médicaments, en particulier ceux impliquant des vecteurs lipidiques . Ses propriétés paramagnétiques permettent d'examiner la manière dont les médicaments interagissent avec les membranes lipidiques et sont transportés à travers celles-ci, ce qui contribue à la conception de mécanismes d'administration de médicaments plus efficaces .

Chimie analytique : spectroscopie RPE

L'this compound est un incontournable de la chimie analytique pour la spectroscopie RPE. Il offre un moyen d'obtenir des informations détaillées sur l'environnement local du marqueur de spin au sein des structures lipidiques, ce qui est essentiel pour l'élucidation structurale de systèmes chimiques complexes .

Mécanisme D'action

- Changes in the EPR spectra reveal alterations in membrane fluidity, lipid mobility, and interactions with other molecules .

- Researchers use it to study lipid transfer between bilayers, lipid–protein interactions, and the dynamics of lipid membranes .

Target of Action

Mode of Action

Biochemical Pathways

Result of Action

Safety and Hazards

Orientations Futures

Research involving 5-DOXYL-stearic acid continues to explore its applications in lipid studies, membrane dynamics, and protein-lipid interactions. Future investigations may focus on refining EPR techniques, understanding its behavior in complex biological systems, and developing novel spin labels for specific research questions .

Analyse Biochimique

Biochemical Properties

5-DOXYL-stearic acid, free radical plays a crucial role in biochemical reactions, particularly in the study of lipid membranes. It interacts with various biomolecules, including lipids and proteins, within the membrane. The compound’s paramagnetic properties enable it to act as a spin label, providing insights into the dynamics, fluidity, and phase behavior of membrane lipids . It is also used to study protein-lipid interactions, which are essential for understanding membrane protein functions .

Cellular Effects

5-DOXYL-stearic acid, free radical affects various types of cells and cellular processes. It has been shown to influence cell membrane fluidity, which can impact cell signaling pathways, gene expression, and cellular metabolism . The compound’s ability to perturb membrane fluidity makes it a valuable tool for studying the effects of surfactants and other agents on cell membranes .

Molecular Mechanism

At the molecular level, 5-DOXYL-stearic acid, free radical exerts its effects through its interaction with membrane lipids. The doxyl group on the stearic acid chain allows for targeted investigations into the depth-dependent behavior of lipids in membrane models . The compound’s paramagnetic properties enable it to act as a spin label, providing detailed information about the local environment of the spin label within the lipid structure .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 5-DOXYL-stearic acid, free radical can change over time. The compound’s stability and degradation are important factors to consider in long-term studies. Researchers have used 5-DOXYL-stearic acid, free radical to investigate the dynamics and phase behavior of membrane lipids over time, providing valuable insights into the stability of lipid bilayers .

Dosage Effects in Animal Models

The effects of 5-DOXYL-stearic acid, free radical vary with different dosages in animal models. Higher doses may lead to toxic or adverse effects, while lower doses can provide valuable information about the compound’s impact on cellular function and membrane dynamics . Researchers must carefully consider dosage levels to avoid potential toxicity and ensure accurate results.

Metabolic Pathways

5-DOXYL-stearic acid, free radical is involved in various metabolic pathways, particularly those related to lipid metabolism. The compound interacts with enzymes and cofactors involved in lipid oxidation and degradation . Its role in these pathways provides valuable insights into the metabolic flux and levels of metabolites within cells.

Transport and Distribution

Within cells and tissues, 5-DOXYL-stearic acid, free radical is transported and distributed through interactions with transporters and binding proteins . These interactions influence the compound’s localization and accumulation within specific cellular compartments, affecting its overall activity and function.

Subcellular Localization

5-DOXYL-stearic acid, free radical is localized within specific subcellular compartments, such as the plasma membrane . Its activity and function are influenced by targeting signals and post-translational modifications that direct it to these compartments. Understanding the subcellular localization of 5-DOXYL-stearic acid, free radical is essential for elucidating its role in cellular processes.

Propriétés

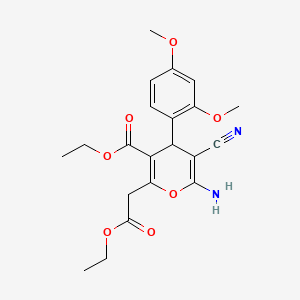

IUPAC Name |

4-(3-hydroxy-4,4-dimethyl-2-tridecyl-1,3-oxazolidin-2-yl)butanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H43NO4/c1-4-5-6-7-8-9-10-11-12-13-14-17-22(18-15-16-20(24)25)23(26)21(2,3)19-27-22/h26H,4-19H2,1-3H3,(H,24,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CJYIFEMDKHNCMY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCC1(N(C(CO1)(C)C)O)CCCC(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H43NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50952040 | |

| Record name | 4-(3-Hydroxy-4,4-dimethyl-2-tridecyl-1,3-oxazolidin-2-yl)butanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50952040 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

385.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

29545-48-0 | |

| Record name | 4-(3-Hydroxy-4,4-dimethyl-2-tridecyl-1,3-oxazolidin-2-yl)butanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50952040 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of 5-Doxylstearic acid?

A1: The molecular formula of 5-Doxylstearic acid is C21H40NO3, and its molecular weight is 356.55 g/mol.

Q2: How does the structure of 5-DSA enable its use as an ESR probe?

A2: 5-DSA contains a stable nitroxide free radical, the DOXYL group (4,4-dimethyl-oxazolidine-1-oxyl), attached to the fifth carbon of the stearic acid chain. This radical allows for its detection via ESR spectroscopy.

Q3: What information can ESR spectroscopy provide about 5-DSA in a biological system?

A3: ESR spectroscopy can reveal information about the rotational motion, orientation, and polarity of the microenvironment surrounding the 5-DSA molecule within a biological system like a membrane [, , ].

Q4: How does 5-DSA interact with lipid membranes?

A4: 5-DSA inserts into lipid bilayers, anchoring itself with its carboxyl group typically near the lipid-water interface. Its hydrophobic tail integrates with the lipid acyl chains [, , ].

Q5: What factors influence the location of 5-DSA within a membrane?

A5: Factors like the charge of the membrane surface, the presence of cholesterol, and the phase state of the lipid bilayer can influence the depth and orientation of 5-DSA within the membrane [, , ].

Q6: How does 5-DSA report on membrane fluidity?

A6: The rotational motion of 5-DSA, as measured by ESR, is sensitive to the fluidity of its surrounding environment. A more fluid environment allows for greater rotational freedom, resulting in a narrower ESR spectrum [, , ].

Q7: Can 5-DSA be used to study interactions between other molecules and membranes?

A7: Yes, changes in 5-DSA's ESR spectra upon the addition of other molecules can provide insights into how these molecules interact with the membrane. For example, interactions with cholesterol, drugs, peptides, or ions can be studied [, , , ].

Q8: How does the position of the DOXYL group in stearic acid affect its information about the membrane?

A8: The position of the DOXYL group determines the depth at which the probe reports information. 5-DSA, with the DOXYL group closer to the carboxyl headgroup, provides information about the membrane's interfacial region. In contrast, 16-doxylstearic acid, with the DOXYL group near the tail end, reports on the membrane's hydrophobic core [, , ].

Q9: How has 5-DSA been used to study microemulsions?

A9: 5-DSA has been used to study the structural characteristics and stability of microemulsions, including those used as potential drug delivery systems [, ].

Q10: Can 5-DSA help understand the mechanism of action of drugs or other bioactive molecules?

A10: Yes, by monitoring changes in membrane fluidity and order, 5-DSA can provide information about how drugs like adamantyl compounds [], ozone [], or plaunotol [] interact with and potentially disrupt membrane structure.

Q11: How is 5-DSA used in studies of protein-lipid interactions?

A11: 5-DSA can be used to examine the influence of membrane-associated proteins on lipid dynamics and organization. Studies with enzymes like (R)-3-hydroxybutyrate dehydrogenase [] have utilized 5-DSA to understand how proteins influence the surrounding lipid environment.

Q12: Has 5-DSA been used in studies involving stratum corneum, the outermost layer of skin?

A12: Yes, researchers have developed methods for utilizing 5-DSA to study the lipid ordering and fluidity of the stratum corneum ex vivo, providing insights into skin barrier function [].

Q13: What are some limitations of using 5-DSA as an ESR probe?

A13:* 5-DSA is a relatively bulky probe and its presence might perturb the membrane structure to some extent.* The nitroxide radical can be reduced by certain biological molecules, potentially affecting the sensitivity of the measurements [, ].* The interpretation of ESR spectra can be complex and requires careful consideration of factors like probe orientation and dynamics [, ].

Q14: What are some potential future applications of 5-DSA in membrane research?

A14:

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-{3-[(2,4-dichlorobenzyl)oxy]-2-thienyl}-4H-1,2,4-triazole-3-thiol](/img/structure/B1226199.png)

![N-[anilino(oxo)methyl]-2-methoxy-4-(trifluoromethyl)-3-pyridinecarboxamide](/img/structure/B1226204.png)

![1-methyl-2-oxo-N-(2-pyridinyl)-6-benzo[cd]indolesulfonamide](/img/structure/B1226212.png)

![Cyclohexanecarboxylic acid [2-oxo-2-[4-(1-piperidinyl)anilino]ethyl] ester](/img/structure/B1226213.png)

![1-cyclopentyl-2-imino-10-methyl-5-oxo-N-(2-oxolanylmethyl)-3-dipyrido[3,4-c:1',2'-f]pyrimidinecarboxamide](/img/structure/B1226215.png)

![N-[4-(1-pyrrolidinylsulfonyl)phenyl]-2-(1,1,3-trioxo-1,2-benzothiazol-2-yl)acetamide](/img/structure/B1226216.png)

![N-[[3-chloro-2-(1-piperidinyl)anilino]-sulfanylidenemethyl]-2-thiophenecarboxamide](/img/structure/B1226219.png)

![N-[4-[4-(ethylsulfonylamino)-3-methoxyphenyl]-2-methoxyphenyl]ethanesulfonamide](/img/structure/B1226221.png)